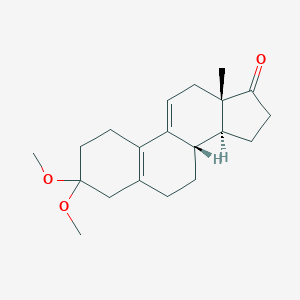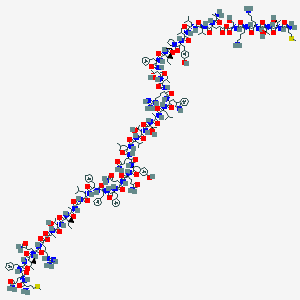
psbF protein, Chlamydomonas reinhardti
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The psbF protein is a crucial component of the photosystem II (PSII) complex, which is responsible for the light-dependent reactions of photosynthesis. Chlamydomonas reinhardtii is a unicellular green alga that has been extensively studied as a model organism for photosynthesis research. The psbF protein in Chlamydomonas reinhardtii has been the subject of numerous studies due to its essential role in PSII function.
Mécanisme D'action
The psbF protein is a subunit of the psbF protein, Chlamydomonas reinhardti complex, which is responsible for the light-dependent reactions of photosynthesis. psbF protein, Chlamydomonas reinhardti absorbs light energy and uses it to oxidize water, releasing oxygen and generating ATP and NADPH for use in the light-independent reactions. The psbF protein is involved in the stabilization of the oxygen-evolving complex (OEC) of psbF protein, Chlamydomonas reinhardti, which is responsible for the oxidation of water.
Effets Biochimiques Et Physiologiques
The psbF protein has been shown to be essential for the proper functioning of the psbF protein, Chlamydomonas reinhardti complex. Mutations in the psbF gene can lead to defects in psbF protein, Chlamydomonas reinhardti activity, resulting in reduced photosynthetic efficiency and growth. The psbF protein has also been shown to be involved in the regulation of psbF protein, Chlamydomonas reinhardti turnover and repair.
Avantages Et Limitations Des Expériences En Laboratoire
The psbF protein is a useful tool for investigating the structure and function of the psbF protein, Chlamydomonas reinhardti complex. Its expression can be controlled using various promoters, allowing for the manipulation of psbF protein, Chlamydomonas reinhardti activity. However, the use of recombinant psbF protein in experiments can be limited by its cost and the difficulty of purification.
Orientations Futures
1. Investigating the role of psbF protein in the regulation of psbF protein, Chlamydomonas reinhardti turnover and repair.
2. Studying the effects of psbF protein mutations on psbF protein, Chlamydomonas reinhardti activity and photosynthetic efficiency.
3. Developing new methods for the purification and expression of psbF protein.
4. Investigating the interactions between psbF protein and other subunits of the psbF protein, Chlamydomonas reinhardti complex.
5. Using psbF protein as a tool for the development of new photosynthetic technologies.
Méthodes De Synthèse
The psbF protein can be synthesized using recombinant DNA technology. This involves inserting the gene encoding the psbF protein into a plasmid vector, which is then used to transform a bacterial host cell. The host cell is then grown in culture, and the psbF protein is purified from the bacterial lysate using various chromatography techniques.
Applications De Recherche Scientifique
The psbF protein has been extensively studied in Chlamydomonas reinhardtii as a model organism for photosynthesis research. It has been used to investigate the structure and function of the psbF protein, Chlamydomonas reinhardti complex, as well as the mechanisms of photosynthesis. The psbF protein has also been used in studies of the effects of environmental stressors, such as high light and low temperature, on psbF protein, Chlamydomonas reinhardti function.
Propriétés
Numéro CAS |
147651-80-7 |
|---|---|
Nom du produit |
psbF protein, Chlamydomonas reinhardti |
Formule moléculaire |
C246H378N58O61S2 |
Poids moléculaire |
5188 g/mol |
Nom IUPAC |
[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl] (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]oxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C246H378N58O61S2/c1-35-131(20)193(296-225(344)176(115-147-68-49-41-50-69-147)282-213(332)161(87-93-182(252)314)269-205(324)155(250)99-106-366-33)232(351)276-165(91-97-186(256)318)212(331)277-167(77-60-104-262-246(259)260)243(362)365-242(361)137(26)267-235(354)196(138(27)306)301-234(353)195(133(22)37-3)295-203(322)135(24)265-187(319)121-264-207(326)168(108-123(4)5)278-220(339)173(113-145-64-45-39-46-65-145)283-222(341)174(114-146-66-47-40-48-67-146)284-221(340)172(112-144-62-43-38-44-63-144)280-214(333)163(89-95-184(254)316)271-211(330)162(88-94-183(253)315)273-219(338)175(117-149-79-83-152(312)84-80-149)281-215(334)164(90-96-185(255)317)272-218(337)170(110-125(8)9)286-230(349)192(130(18)19)294-238(357)201(143(32)311)303-239(358)198(140(29)308)298-204(323)136(25)266-217(336)169(109-124(6)7)279-223(342)178(119-151-120-263-157-73-54-53-72-154(151)157)285-209(328)160(76-59-103-261-245(257)258)274-228(347)191(129(16)17)293-237(356)200(142(31)310)300-226(345)177(116-148-70-51-42-52-71-148)288-233(352)194(132(21)36-2)297-227(346)181-78-61-105-304(181)241(360)179(118-150-81-85-153(313)86-82-150)289-231(350)190(128(14)15)292-224(343)171(111-126(10)11)287-229(348)189(127(12)13)291-216(335)166(268-202(321)134(23)249)92-98-188(320)364-244(363)180(122-305)290-210(329)158(74-55-57-101-247)270-208(327)159(75-56-58-102-248)275-236(355)197(139(28)307)302-240(359)199(141(30)309)299-206(325)156(251)100-107-367-34/h38-54,62-73,79-86,120,123-143,155-156,158-181,189-201,263,305-313H,35-37,55-61,74-78,87-119,121-122,247-251H2,1-34H3,(H2,252,314)(H2,253,315)(H2,254,316)(H2,255,317)(H2,256,318)(H,264,326)(H,265,319)(H,266,336)(H,267,354)(H,268,321)(H,269,324)(H,270,327)(H,271,330)(H,272,337)(H,273,338)(H,274,347)(H,275,355)(H,276,351)(H,277,331)(H,278,339)(H,279,342)(H,280,333)(H,281,334)(H,282,332)(H,283,341)(H,284,340)(H,285,328)(H,286,349)(H,287,348)(H,288,352)(H,289,350)(H,290,329)(H,291,335)(H,292,343)(H,293,356)(H,294,357)(H,295,322)(H,296,344)(H,297,346)(H,298,323)(H,299,325)(H,300,345)(H,301,353)(H,302,359)(H,303,358)(H4,257,258,261)(H4,259,260,262)/t131-,132-,133-,134-,135-,136-,137-,138+,139+,140+,141+,142+,143+,155-,156-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-/m0/s1 |
Clé InChI |
QIHUMGYMUVHMKJ-APRVKXMASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
Autres numéros CAS |
147651-80-7 |
Synonymes |
psbF protein, Chlamydomonas reinhardti |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



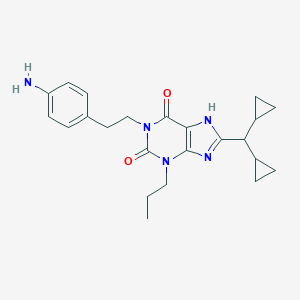
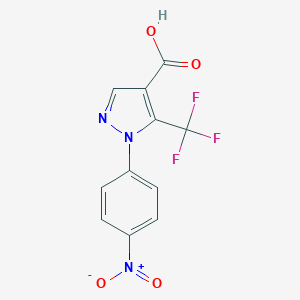
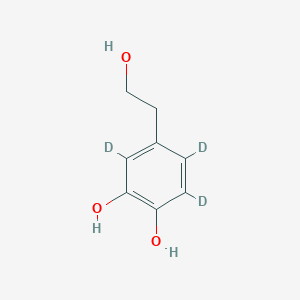
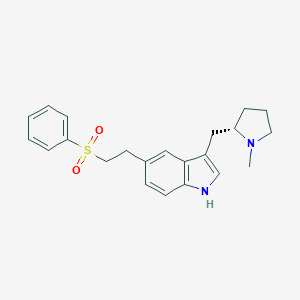
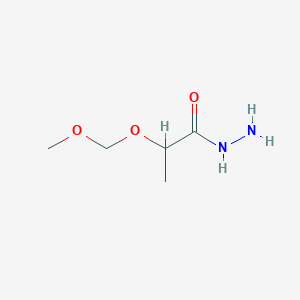
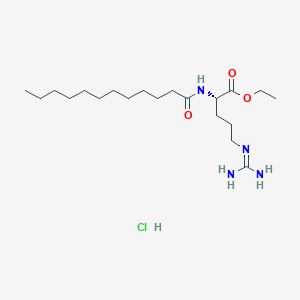
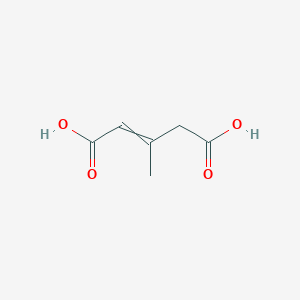
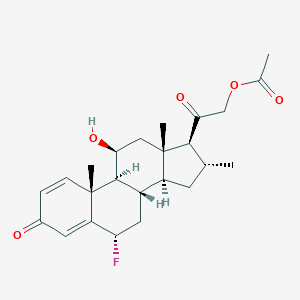
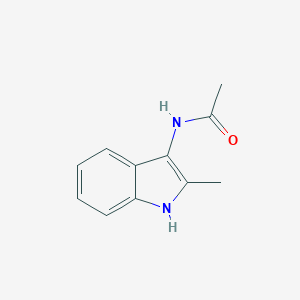
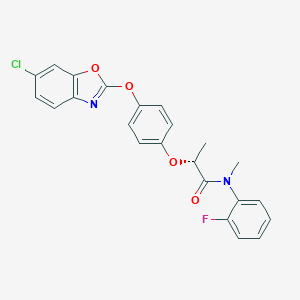
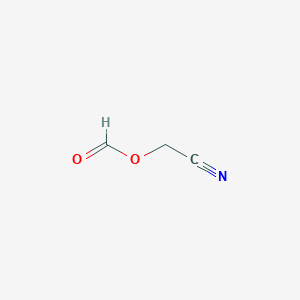
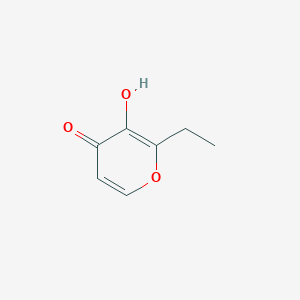
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
